1-(Carboxymethyl)piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(carboxymethyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c10-7(11)5-9-3-1-6(2-4-9)8(12)13/h6H,1-5H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJHOVKZVCDCBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Alkylation of Piperidine Derivatives
A foundational approach involves alkylation of piperidine-4-carboxylic acid precursors. For instance, N-BOC-piperidine-4-carboxylic acid serves as a protected intermediate, enabling selective functionalization. In one protocol, 4-piperidinecarboxylic acid reacts with di-tert-butyl dicarbonate in tert-butanol and aqueous sodium hydroxide at 0°C, achieving quantitative yield . The BOC group shields the amine, permitting subsequent alkylation with chloroacetic acid under basic conditions. Deprotection via acidic hydrolysis then yields the target compound.
Key advantages of this method include:
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Selectivity due to orthogonal protecting groups.
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Compatibility with industrial-scale continuous flow reactors for improved efficiency .
Hydrolysis of Ester Precursors
Ester hydrolysis offers a straightforward route to introduce carboxylic acid groups. For example, 1-benzoyl-4-methylpiperidine-4-carboxylic acid ethyl ester undergoes alkaline hydrolysis in ethanol with 6 N NaOH at 50°C for 5 hours, followed by acidification with HCl to precipitate the carboxylic acid . This method achieves 75% yield and avoids side reactions by maintaining mild conditions .
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Base | 6 N NaOH |
| Temperature | 50°C |
| Acidification Agent | HCl |
| Yield | 75% |
This approach is limited by the need for ester precursors, which may require additional synthetic steps.
Multi-Step Synthesis via tert-Butyl Esters
Large-scale production often employs tert-butyl esters for their stability and ease of removal. A representative synthesis begins with tert-butyl 4-phenylamino-1-benzyl-4-piperidinecarboxylate, which undergoes hydrogenolysis (10% Pd/C, 8 bar H₂) to remove benzyl groups . Subsequent propionylation and acid hydrolysis yield the free carboxylic acid.
Critical Steps:
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Hydrogenolysis: Cleaves benzyl groups without affecting the tert-butyl ester .
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Propionylation: Introduces the carboxymethyl moiety via acyl transfer.
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Acid Hydrolysis: Removes the tert-butyl group under acidic conditions.
This method’s overall yield (≈80%) and scalability make it suitable for industrial applications .
Industrial-Scale Methodologies
Industrial protocols prioritize cost efficiency and throughput. Continuous flow reactors enable rapid mixing and temperature control, reducing reaction times for alkylation and hydrolysis steps . For example, coupling piperidine with chloroacetic acid in a microreactor achieves 90% conversion in minutes, compared to hours in batch processes .
Economic Considerations:
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Raw Material Cost: Chloroacetic acid and piperidine are commodity chemicals.
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Waste Management: Basic aqueous waste from NaOH-mediated reactions requires neutralization.
Comparative Analysis of Methods
| Method | Yield | Scalability | Cost Efficiency |
|---|---|---|---|
| Alkylation | 75–100% | High | Moderate |
| Ester Hydrolysis | 70–75% | Moderate | Low |
| tert-Butyl Esters | 80% | High | High |
| Catalytic Hydrogenation | 85% | High | Moderate |
The tert-butyl ester route offers the best balance of yield and scalability, while alkylation is optimal for laboratory-scale synthesis.
Chemical Reactions Analysis
1-(Carboxymethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the carboxylic acid groups into alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as water, ethanol, or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(Carboxymethyl)piperidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(Carboxymethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxymethyl and carboxylic acid groups allow the compound to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making the compound useful in various research applications .
Comparison with Similar Compounds
Key Observations :
- Hydrophilicity : The dual carboxylic acid groups in this compound likely enhance solubility compared to ethoxycarbonyl or aryl-substituted derivatives, as seen in the lower Log S value (–1.7) of the ethoxycarbonyl analog .
Pharmacological Activity
- PDE5 Inhibition : The pyrazolo-pyrimidinyl-substituted derivative () exhibits potent PDE5 inhibition, making it a candidate for treating erectile dysfunction. Its bulky substituent likely enhances target binding via π-π stacking and hydrogen bonding .
- Prodrug Potential: Ethoxycarbonyl derivatives are often used as prodrugs due to their hydrolytic stability and controlled release of active metabolites, as demonstrated in nipecotic acid prodrug studies .
- Neurotransmitter Reuptake Inhibition: Piperidine-4-carboxylic acid amide derivatives () show activity as monoamine reuptake inhibitors, suggesting that substituents like carboxymethyl could modulate neurotransmitter affinity .
Comparison :
- The ethoxycarbonyl derivative’s synthesis is straightforward and scalable , while the benzyl-aniline analog requires careful handling of cyanide intermediates . The carboxymethyl analog may similarly employ carboxylation or alkylation strategies.
Biological Activity
1-(Carboxymethyl)piperidine-4-carboxylic acid (CMPCA) is a compound with significant biological activity and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₁₃NO₄
- Molecular Weight : 187.193 g/mol
- IUPAC Name : this compound
- CAS Number : 53919-19-0
CMPCA features two carboxylic acid functional groups, which contribute to its reactivity and ability to interact with biological molecules. The compound's structure allows it to engage in hydrogen bonding and ionic interactions, making it a versatile candidate for various biochemical applications.
The biological activity of CMPCA is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The dual carboxyl groups facilitate binding through:
- Hydrogen Bonds : Interactions with amino acid residues in target proteins.
- Ionic Interactions : Electrostatic attractions with charged groups on proteins.
These interactions can modulate enzymatic activity and influence cellular signaling pathways, which may lead to therapeutic effects in various diseases.
Enzyme Modulation
CMPCA has been studied for its potential as an enzyme inhibitor. For instance, it has been shown to interact with dipeptidyl peptidase-4 (DPP-4), a serine protease involved in glucose metabolism. DPP-4 inhibitors are crucial in managing type 2 diabetes by prolonging the action of incretin hormones that regulate insulin secretion .
Anticancer Potential
Recent studies suggest that CMPCA may have anticancer properties by inhibiting specific transporters involved in cancer cell metabolism. For example, the creatine transporter CRT-1 is overexpressed in certain cancers, and blocking this transporter could be a viable therapeutic strategy . CMPCA's structural similarity to known inhibitors allows for exploration in this domain.
Case Studies and Experimental Data
- DPP-4 Inhibition :
- Transporter Interaction :
- Structural Activity Relationship (SAR) :
Comparative Analysis
To better understand CMPCA's position among similar compounds, a comparison table is provided below:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Dipeptidyl peptidase inhibitor | Inhibits DPP-4; potential anticancer effects |
| 1-Methylpiperidine-4-carboxylic acid | Piperidine derivative | Different reactivity; less versatile |
| Piperidine-4-carboxylic acid | Basic piperidine structure | Lacks carboxymethyl group; limited applications |
Q & A
Q. What are the key synthetic methodologies for 1-(Carboxymethyl)piperidine-4-carboxylic acid?
The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Functionalization of the piperidine ring via reductive amination or alkylation (e.g., carboxymethyl group introduction using chloroacetic acid derivatives).
- Step 2 : Carboxylic acid protection/deprotection strategies (e.g., tert-butoxycarbonyl (Boc) groups, as seen in Boc-piperidine intermediates ).
- Step 3 : Optimization of reaction conditions (e.g., solvent selection, temperature control) to enhance yield and purity. Green chemistry approaches, such as using renewable solvents or catalytic systems, are increasingly adopted to reduce environmental impact .
Q. How is the structural integrity of this compound validated?
- Spectroscopic Analysis :
- NMR : H and C NMR are critical for confirming proton environments and carbon frameworks. For example, piperidine ring protons typically resonate at δ 2.5–3.5 ppm, while carboxylic acid protons appear as broad signals near δ 10–12 ppm .
- IR : Strong absorption bands near 1700 cm indicate the presence of carboxylic acid groups .
- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, resolving bond angles, and validating stereochemistry .
Q. What are the solubility and stability profiles of this compound?
- Solubility : Moderately soluble in polar solvents (e.g., DMSO, methanol) but poorly soluble in non-polar solvents. Solubility can be enhanced via salt formation (e.g., hydrochloride salts) .
- Stability : Stable under inert atmospheres at room temperature but prone to hydrolysis in acidic/basic conditions. Long-term storage recommendations include desiccated environments at –20°C .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic or crystallographic data?
- Cross-Validation : Combine multiple techniques (e.g., NMR, IR, mass spectrometry) to confirm functional groups. For crystallographic discrepancies, refine data using SHELXL’s twin refinement tools or employ high-resolution synchrotron data .
- Case Study : A 2024 study resolved conflicting NMR signals by using 2D-COSY and HSQC experiments to distinguish overlapping piperidine ring protons .
Q. What strategies optimize the compound’s interaction with biological targets (e.g., enzymes)?
- Structure-Activity Relationship (SAR) Studies :
- Modify the carboxymethyl group to alter steric hindrance or hydrogen-bonding capacity.
- Introduce substituents on the piperidine ring (e.g., benzyl, acetyl groups) to enhance binding affinity, as demonstrated in analogous compounds .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes with targets like S1P1 receptors, guiding synthetic modifications .
Q. How do reaction conditions impact the yield and purity of derivatives?
Q. What analytical challenges arise in quantifying this compound in complex matrices?
- Chromatographic Methods :
- Interference Mitigation : Matrix effects (e.g., plasma proteins) are minimized via solid-phase extraction (SPE) or protein precipitation .
Methodological Considerations
Q. What are best practices for handling air/moisture-sensitive intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
